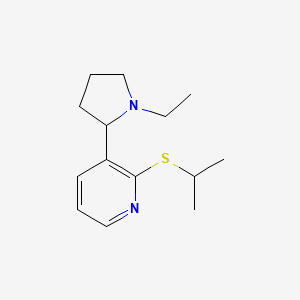
3-(4-bromo-3-methylphenyl)-3-chloroprop-2-enenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Bromo-3-methylphenyl)-3-chloroprop-2-enenitrile is an organic compound characterized by the presence of bromine, chlorine, and nitrile functional groups attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-bromo-3-methylphenyl)-3-chloroprop-2-enenitrile typically involves the reaction of 4-bromo-3-methylbenzaldehyde with appropriate reagents under controlled conditions. One common method involves the use of a Wittig reaction, where the aldehyde is converted to the corresponding alkene using a phosphonium ylide. The reaction conditions often include the use of solvents like dichloromethane and bases such as potassium tert-butoxide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(4-Bromo-3-methylphenyl)-3-chloroprop-2-enenitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Addition Reactions: The double bond in the prop-2-enenitrile moiety can participate in addition reactions with various reagents.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium hydroxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while oxidation and reduction can lead to the formation of alcohols, ketones, or alkanes.
Scientific Research Applications
3-(4-Bromo-3-methylphenyl)-3-chloroprop-2-enenitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biochemical pathways and enzyme interactions.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(4-bromo-3-methylphenyl)-3-chloroprop-2-enenitrile involves its interaction with specific molecular targets. The presence of the nitrile group allows it to act as an electrophile, reacting with nucleophiles in biological systems. The bromine and chlorine atoms can also participate in halogen bonding, influencing the compound’s reactivity and interactions.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-3-methylphenyl isocyanate: Similar in structure but contains an isocyanate group instead of a nitrile.
4-Bromo-3-methylphenol: Contains a hydroxyl group instead of the nitrile and chlorine groups.
(4-Bromo-3-methylphenyl)methanamine: Features an amine group in place of the nitrile and chlorine groups.
Uniqueness
3-(4-Bromo-3-methylphenyl)-3-chloroprop-2-enenitrile is unique due to the combination of bromine, chlorine, and nitrile functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in synthetic chemistry and research.
Properties
Molecular Formula |
C10H7BrClN |
|---|---|
Molecular Weight |
256.52 g/mol |
IUPAC Name |
3-(4-bromo-3-methylphenyl)-3-chloroprop-2-enenitrile |
InChI |
InChI=1S/C10H7BrClN/c1-7-6-8(2-3-9(7)11)10(12)4-5-13/h2-4,6H,1H3 |
InChI Key |
FQWGKTQVUSIPDC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=CC#N)Cl)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




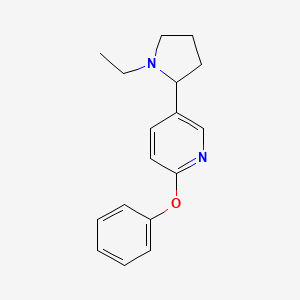

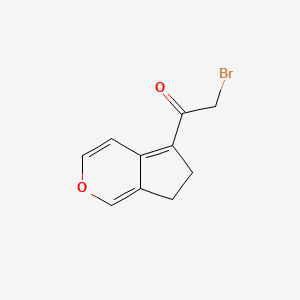
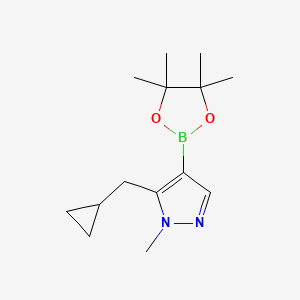
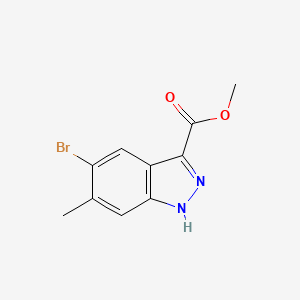
![3-[1-(3-Aminopropyl)indol-3-yl]-4-(1-methylindol-3-yl)pyrrole-2,5-dione;acetate](/img/structure/B11822364.png)
![6-bromo-2-[2-(2-methylphenyl)ethenyl]quinoline-4-carboxylic acid](/img/structure/B11822373.png)

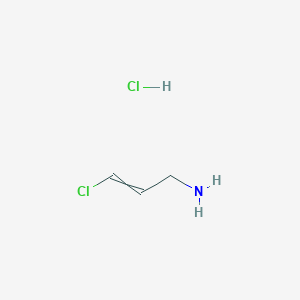
![[(1R)-1-amino-1-phenylethyl] 2-[(3S)-6-hydroxy-2,3-dihydro-1-benzofuran-3-yl]acetate](/img/structure/B11822385.png)
